Camphechlor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101053-41-2 |
|---|---|
Molecular Formula |
C10H10Cl8 |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
2,2,5,6-tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10Cl8/c11-2-8(7(15)16)4-1-10(17,18)9(8,3-12)6(14)5(4)13/h4-7H,1-3H2 |
InChI Key |
YNEKMCSWRMRXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |
Origin of Product |
United States |
Chemical Speciation and Isomeric Characterization of Camphechlor
Elucidation of Polychlorinated Bicyclic Terpene Constituents
The chemical formulas of the compounds found in camphechlor typically range from C₁₀H₁₁Cl₅ to C₁₀H₆Cl₁₂, with an average formula of C₁₀H₁₀Cl₈. wikipedia.org The majority of these compounds are chlorobornanes, chlorobornenes, and chlorocamphenes. wikipedia.org The degree of chlorination and the specific arrangement of chlorine atoms on the camphene (B42988) skeleton give rise to the vast number of individual compounds, known as congeners, within the mixture. isotope.comnih.gov
Isomeric Profiles and Congener-Specific Analysis of this compound Mixtures
The sheer number of congeners in this compound makes a complete isomeric profile incredibly challenging to establish. isotope.com However, research has focused on identifying and quantifying specific congeners that are more persistent or toxicologically significant. cdc.gov The composition of technical this compound can vary between different manufacturing processes, leading to slightly different congener distributions. nih.gov For instance, products marketed under names like "Stroban(e)" had a slightly lower degree of chlorination and utilized different camphene or pinene feedstocks. nih.gov
Once released into the environment, the composition of the this compound mixture changes over time through processes known as weathering. nih.govcdc.gov Different congeners degrade at different rates, leading to a shift in the isomeric profile towards more persistent and often lower chlorinated homologs. cdc.gov This "weathered" toxaphene (B166800) is what is most relevant when assessing current environmental exposure. cdc.gov Congener-specific analysis is crucial for understanding the environmental fate and toxicological implications of this compound, as the properties and effects of individual congeners can vary significantly. wur.nl
Structural Elucidation of Major and Persistent this compound Congeners (e.g., CHB 26, 50, 62, 32)
Significant research efforts have been dedicated to isolating and identifying the structures of the most prominent and environmentally persistent this compound congeners. Among these, Parlar 26 (CHB 26), Parlar 50 (CHB 50), and Parlar 62 (CHB 62) are frequently reported as persistent in various environmental and biological samples, including fish, marine mammals, and human tissues. cdc.govunl.edu
These specific congeners have been the focus of numerous studies due to their persistence and potential for bioaccumulation. unl.edu For example, one toxic component isolated from this compound was identified as 2,5-endo, 2,6-exo, 8,9,10-heptachlorobornane. inchem.org The structural elucidation of these individual congeners is vital for understanding their toxicological properties and for developing accurate analytical methods for their detection. vu.nl Research has also indicated that some congeners can undergo biotransformation; for instance, studies have shown the in vivo dechlorination of CHB-62 to CHB-44 in fish. nih.govresearchgate.net
Table 1: Commonly Studied Persistent this compound Congeners
| Congener Name | Common Abbreviation |
|---|---|
| Parlar 26 | CHB 26 |
| Parlar 50 | CHB 50 |
| Parlar 62 | CHB 62 |
| Parlar 40 | CHB 40 |
| Parlar 41 | CHB 41 |
| Parlar 44 | CHB 44 |
Analytical Challenges in this compound Mixture Characterization
The characterization of this compound mixtures presents significant analytical challenges due to their extreme complexity. nih.gov The presence of hundreds of congeners, many with similar chemical and physical properties, makes their separation and quantification difficult. isotope.com
Several key challenges include:
Co-elution: In chromatographic analyses, multiple congeners can elute at the same time, making it difficult to distinguish and quantify them individually. nih.gov
Lack of Standards: The synthesis and isolation of individual this compound congeners for use as analytical standards is a difficult and costly process. isotope.com This scarcity of standards hinders accurate quantification.
Interference: Environmental samples often contain other organochlorine compounds, such as PCBs and DDE, which can interfere with the analysis of this compound. nih.gov Rigorous sample cleanup procedures are necessary to remove these interfering compounds. nih.gov
Weathering: The changing composition of this compound in the environment due to weathering complicates the comparison of environmental samples to technical standards. cdc.gov
To overcome these challenges, advanced analytical techniques are employed, including high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS), particularly with negative chemical ionization (NCI) for enhanced sensitivity and selectivity. nih.gov The development of congener-specific analytical methods, such as EPA Method 8276, has improved the ability to detect and quantify key persistent congeners in weathered toxaphene samples. isotope.comnih.gov
Environmental Fate and Transport Dynamics of Camphechlor
Camphechlor, a complex mixture of chlorinated camphenes also known as toxaphene (B166800), is recognized for its significant environmental persistence. epa.govwikipedia.org Once introduced into the environment, it breaks down very slowly, with a reported half-life in soil of up to 12-14 years. epa.govwikipedia.org Its properties facilitate long-range atmospheric transport, allowing it to be found in regions far from its original application sites. wikipedia.orgwur.nl
Persistence and Degradation Pathways in Environmental Compartments
This compound binds strongly to soil particles, which contributes to its long residence time in the terrestrial environment. epa.govpic.int The degradation of this compound in soil is primarily a microbial process, though it occurs at a very slow rate. wikipedia.orginchem.org
Aerobic and Anaerobic Degradation Mechanisms in Soil
The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. wikipedia.orgpic.int However, the efficiency of these processes differs. While some degradation occurs aerobically, anaerobic conditions are generally more favorable for the breakdown of this compound. wikipedia.orgwur.nlpic.int The primary degradation mechanism involves reductive dechlorination, where chlorine atoms are sequentially removed from the this compound molecules. nih.gov This process is a key metabolic pathway for microorganisms utilizing the compound. inchem.orgnih.gov
| Condition | Primary Degradation Mechanism | Relative Rate |
| Aerobic | Microbial Degradation | Slow wikipedia.org |
| Anaerobic | Reductive Dechlorination | Enhanced/Faster than Aerobic wur.nlpic.int |
Influence of Soil Type and Environmental Conditions on Persistence
The persistence of this compound in soil is not uniform and is significantly influenced by a variety of soil and environmental factors. thepharmajournal.commissouri.edu Soil composition, particularly the content of organic matter and clay, plays a crucial role. wisc.edu Higher levels of organic matter and clay increase the adsorption of this compound to soil particles, which can reduce its availability for microbial degradation and leaching. wisc.eduresearchgate.net
Environmental conditions such as soil moisture, temperature, and pH also dictate the rate of degradation by affecting microbial activity. missouri.edu Optimal conditions for microbial growth generally lead to a faster breakdown of the pesticide. missouri.edu For instance, saturated or flooded soil conditions can promote the anaerobic degradation pathways that are more effective at breaking down this compound. pic.intnih.gov
| Factor | Influence on Persistence | Rationale |
| Organic Matter | Increases | Higher adsorption to soil particles, reducing bioavailability for degradation. wisc.eduresearchgate.net |
| Clay Content | Increases | Provides more binding sites for the compound, increasing adsorption. wisc.edu |
| Soil Moisture | Decreases (especially under saturated conditions) | Enhances microbial activity and promotes anaerobic degradation. pic.intmissouri.eduawsjournal.org |
| Temperature | Decreases with lower temperatures | Microbial activity is generally lower at cooler temperatures, slowing degradation. missouri.edu |
| pH | Varies | Soil pH affects microbial populations and the chemical state of the compound, influencing degradation rates. thepharmajournal.comresearchgate.net |
Formation of Degradation Products in Soil Ecosystems
The microbial transformation of this compound in soil results in the formation of various degradation products. inchem.orgnih.gov The process of reductive dechlorination and dehydrochlorination leads to the creation of partially dechlorinated metabolites. inchem.orgnih.gov In some cases, oxidative processes can also occur, producing hydroxyl derivatives, ketones, or acids. nih.gov These transformation products are generally less chlorinated than the parent compounds in the original this compound mixture. inchem.org
In aquatic environments, this compound is highly persistent and primarily associates with sediment due to its low water solubility and strong tendency to adsorb to particles. wur.nlpic.int
Aquatic System Persistence and Degradation Pathways
Hydrolysis and Photolysis in Water Bodies
Abiotic degradation processes play a minimal role in the breakdown of this compound in aquatic systems. wur.nlpic.int Hydrolysis, the reaction with water, is not considered a significant degradation pathway. pic.intnih.gov Similarly, direct photolysis, the breakdown of the chemical by sunlight in the water, is also reported to be a negligible process for this compound's removal from water bodies. wur.nlpic.intnih.gov This resistance to abiotic degradation contributes significantly to its long-term persistence in aquatic ecosystems. wur.nl
| Degradation Pathway | Significance in Water Bodies |
| Hydrolysis | Insignificant/Negligible pic.intnih.gov |
| Photolysis | Insignificant/Negligible wur.nlpic.int |
Microbial Degradation in Aqueous Environments
This compound is susceptible to degradation by microorganisms present in aquatic environments. Evidence suggests that both bacteria and fungi can break down this compound, utilizing it as a carbon source. inchem.org This microbial activity is a significant pathway for the transformation of this compound in natural waters and sediments. inchem.org Several bacterial genera, including Pseudomonas, Acinetobacter, Alcaligenes, and Proteus, which are commonly found in sewage and polluted water bodies, have demonstrated the ability to degrade various chemical substances, including persistent chlorinated compounds. omicsonline.org The process of microbial degradation involves the conversion of the highly toxic this compound molecule into less toxic or non-toxic products. mdpi.com The rate of this biodegradation can be influenced by various environmental factors such as temperature, nutrient availability, and the presence of other microorganisms. mdpi.com
Research has shown that under anaerobic conditions, significant biodegradation of this compound can occur, particularly in soils. wur.nl While specific studies on this compound degradation by particular microbial strains in aqueous environments are part of ongoing research, the general capability of microorganisms to metabolize persistent organic pollutants is well-established. academicjournals.orgresearchgate.net For instance, the fungus Phanerochaete chrysosporium is known for its ability to degrade a variety of xenobiotic compounds, including pesticides. academicjournals.org Similarly, bacterial species from genera such as Bacillus, Pseudomonas, Arthrobacter, and Micrococcus are known to be involved in the degradation of organochlorine pesticides. academicjournals.org
Long-term Persistence in Lentic Systems
Despite microbial degradation, this compound exhibits significant long-term persistence in lentic systems, such as lakes and ponds. wa.govresearchgate.net Its chemical stability and resistance to degradation contribute to its extended presence in these environments. researchgate.net The persistence of this compound is influenced by the characteristics of the water body; for example, loss rates are typically higher in shallow, eutrophic lakes, while long-term persistence is more commonly associated with deep, soft-water lakes. wa.gov
Once introduced into a lentic system, this compound can partition between the water column, sediment, and biota. Due to its lipophilic nature, it has a tendency to adsorb to sediment particles and accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation. wa.gov This partitioning into sediment can act as a long-term reservoir for this compound, from which it can be slowly released back into the water column over time.
Monitoring studies have detected this compound in the water and biota of lakes many years after its application has ceased, highlighting its recalcitrant nature. wa.gov The persistence of such chemicals in the environment is a significant concern as they can remain for extended periods, potentially causing long-term ecological effects. researchgate.net
Atmospheric Degradation Mechanisms
In the atmosphere, this compound is subject to degradation through various chemical and physical processes. These mechanisms are crucial in determining its atmospheric lifetime and the extent of its long-range transport.
Photolytic Degradation by Ultraviolet Radiation
This compound can undergo photolytic degradation, also known as photolysis, when exposed to ultraviolet (UV) radiation from the sun. nih.govuts.edu.au This process involves the absorption of light energy by the this compound molecule, which can lead to the breaking of chemical bonds and the transformation of the compound into degradation products. nih.gov Direct photolysis occurs when the this compound molecule itself absorbs the UV light. nih.gov The effectiveness of photolytic degradation is dependent on factors such as the intensity and wavelength of the UV radiation, as well as the presence of other substances in the atmosphere that can act as photosensitizers. uts.edu.au
The degradation of pesticides by UV light is a recognized removal pathway in the environment. researchgate.net Research on various organic compounds has shown that UV irradiation can lead to their degradation, although the rate and extent of this process can vary significantly. nih.govresearchgate.net For some persistent organic pollutants, photolysis in natural waters can be a slow process. uts.edu.au
Reaction with Atmospheric Radicals
A primary mechanism for the atmospheric degradation of this compound is its reaction with highly reactive chemical species known as atmospheric radicals. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere" due to its role in breaking down pollutants. harvard.eduradical-air.eu
The reaction with hydroxyl radicals is a major pathway for the transformation of many volatile organic compounds (VOCs) in the troposphere. radical-air.eu These reactions are initiated by sunlight and involve a series of complex chemical steps that can ultimately lead to the formation of more oxidized and often less harmful compounds, such as carbon dioxide and water. radical-air.eu The rate of reaction with •OH radicals is a key factor in determining the atmospheric lifetime of a chemical. nih.gov While specific kinetic data for the reaction of this compound with all atmospheric radicals may be limited, the general principles of atmospheric chemistry suggest that this is a significant degradation pathway. caltech.edu Other atmospheric radicals, such as the nitrate (B79036) radical (NO3•), can also contribute to the degradation of organic compounds, particularly during nighttime. caltech.edu
Inter-Compartmental Transport and Distribution
The movement and distribution of this compound between different environmental compartments (air, water, soil) are governed by its physical and chemical properties, as well as environmental conditions.
Volatilization from Terrestrial and Aquatic Surfaces
Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state. missouri.edu For this compound, volatilization from soil and water surfaces is a significant transport mechanism that allows it to enter the atmosphere. rivm.nlresearchgate.netresearchgate.net The rate of volatilization is influenced by several factors, including the compound's vapor pressure, temperature, soil moisture, and air movement. missouri.edu Higher temperatures and lower relative humidity tend to increase the rate of volatilization. missouri.edu
From soil surfaces, the presence of moisture can enhance the volatilization of pesticides. rivm.nl Water can displace this compound from soil binding sites, making it more available for volatilization. The upward movement of soil moisture can also carry dissolved this compound to the surface, where it can then vaporize. rivm.nlresearchgate.net However, if the soil surface becomes dry, volatilization can be significantly reduced. rivm.nl
From aquatic surfaces, the principles of gas exchange govern the volatilization of this compound. Its tendency to move from water to the atmosphere is determined by its Henry's Law constant, which relates its concentration in water to its partial pressure in the air. nih.gov The combination of its persistence and moderate volatility facilitates its long-range atmospheric transport, leading to its global distribution. wur.nl This process involves volatilization in warmer regions and subsequent deposition in colder areas. wur.nl
Interactive Data Table: Factors Influencing this compound Volatilization
| Factor | Influence on Volatilization Rate | Description |
| Vapor Pressure | Positive Correlation | Higher vapor pressure leads to a greater tendency for the compound to enter the gaseous phase. missouri.edu |
| Temperature | Positive Correlation | Increased temperature enhances the vapor pressure of this compound and the rate of diffusion. missouri.edurivm.nl |
| Soil Moisture | Complex | Moist soil can increase volatilization by displacing the pesticide from soil particles and through "wick effect". rivm.nlresearchgate.net However, a very dry soil surface can reduce volatilization. rivm.nl |
| Wind Speed/Air Flow | Positive Correlation | Higher wind speeds reduce the concentration of this compound in the air layer immediately above the surface, increasing the concentration gradient and thus the rate of volatilization. rivm.nl |
| Adsorption to Soil | Negative Correlation | Stronger adsorption to soil organic matter and clay particles reduces the amount of this compound available for volatilization. missouri.edu |
Long-Range Atmospheric Transport and Deposition Patterns
This compound is subject to long-range atmospheric transport (LRAT), a phenomenon that allows it to travel vast distances from its original point of application. eurochlor.orgiupac.org As a semi-volatile compound, it can volatilize from soil and water surfaces into the atmosphere. Once airborne, it can be carried by wind currents for thousands of kilometers before being redeposited on the Earth's surface. researchgate.net This process is often referred to as the "grasshopper effect," where the chemical undergoes cycles of evaporation and deposition, progressively moving towards cooler climates.
The persistence of this compound against degradation processes like hydrolysis and photolysis allows it to remain in the atmosphere long enough for intercontinental transport, which can take from three to thirty days. eurochlor.orgiupac.org Evidence of this extensive travel is found in the detection of organochlorine pesticides, including this compound, in remote regions such as the Arctic, far from any direct application sites. iupac.org Deposition occurs through both wet (in rain and snow) and dry processes. iupac.org Studies have shown that a significant percentage of applied pesticides, potentially 15-40%, can be dispersed into the air, contributing to this global distribution. researchgate.net
Leaching Potential and Groundwater Contamination Pathways
The potential for this compound to contaminate groundwater through leaching is considered low. inchem.org Leaching is the process where a substance is carried by water downward through soil layers. pesticidestewardship.org this compound's chemical properties, particularly its strong tendency to bind to soil particles, significantly limit its mobility within the soil profile. inchem.orgpesticidestewardship.org
Research has demonstrated that this compound residues are not readily transported downward through the soil. One study that monitored the vertical distribution of the pesticide over a three-year period found that 85% to 90% of the remaining this compound was located in the upper 23 centimeters of soil, which corresponds to the cultivated zone. inchem.org Another study in Texas soils found very little this compound below a depth of 5 feet. inchem.org This immobility is a key factor in its persistence in topsoil but also reduces the likelihood of it reaching underlying aquifers and causing significant groundwater contamination. nih.gov
Sorption and Desorption Dynamics in Soil and Sediment Matrices
Sorption is a critical process governing the fate of this compound in the environment. irost.ir As a hydrophobic (water-repelling) organic compound, this compound has a strong affinity for organic matter and clay minerals present in soil and sediments. usgs.govsjp.ac.lk This process, where the chemical adheres to solid particles, controls its availability for other transport and degradation processes. irost.irnih.gov
The extent of sorption is influenced by several factors:
Soil Organic Matter: This is often considered the most important soil property affecting pesticide sorption. pesticidestewardship.orgirost.ir Higher organic carbon content generally leads to greater sorption of this compound. nih.gov
Clay Content: Soils and sediments with high clay content also exhibit high pesticide sorption due to the large surface area and negative charge of clay particles. sjp.ac.lkresearchgate.net
Soil pH: The pH of the soil can influence the sorption of certain pesticides, although for non-ionic molecules like this compound, organic matter and clay content are the primary drivers. sjp.ac.lknih.gov
Desorption is the reverse process, where the sorbed chemical is released back into the soil solution or water column. sjp.ac.lk For strongly sorbed compounds like this compound, this process is slow and limited, contributing to its long-term persistence in soil and sediment. inchem.org
Runoff and Sediment Transport into Aquatic Systems
Due to its low water solubility and strong attachment to soil particles, the primary pathway for this compound to enter aquatic systems is through surface runoff and soil erosion. usgs.govumanitoba.ca During rainfall or irrigation events, soil particles contaminated with this compound can be dislodged and transported into streams, rivers, and lakes. usgs.gov
While one study noted that less than 1% of the applied this compound was accounted for in water and sediment runoff, this can still represent a significant load of the contaminant to aquatic environments, especially in agricultural areas with high historical use. inchem.org Suspended sediments, which consist of fine particles of sand, silt, and clay, are responsible for carrying the greatest mass of contaminants over long distances within a river system. clu-in.org A study of the San Joaquin River in California detected sediment-bound this compound during both the irrigation season and winter storm runoff, confirming this transport mechanism. usgs.gov The study found that most calculated total concentrations of this compound exceeded the chronic criteria for the protection of freshwater aquatic life. usgs.gov
Global Environmental Distribution and Residue Levels
Spatial and Temporal Trends of this compound Residues in Air
Following widespread bans and restrictions, atmospheric concentrations of most persistent organic pollutants (POPs), including organochlorine pesticides like this compound, have shown a general decline over time. acs.org Monitoring programs, such as the Integrated Atmospheric Deposition Network (IADN) near the Great Lakes, have observed long-term decreasing trends for most measured pesticides. researchgate.net
Atmospheric Organochlorine Pesticide Concentration Trends
| Region/Study | General Temporal Trend | Key Spatial Findings | Source |
|---|---|---|---|
| Europe (MONET Network, 2003-2019) | Significant decline for most POPs; median annual decreases of -8.0% to -11.5% for compounds like HCB and PCBs. | Relatively uniform distribution and removal at the continental scale. | acs.org |
| Great Lakes (IADN Network) | Long-term decreasing trends for most organochlorine pesticides. | Highest concentrations of chlordanes and dieldrin (B1670511) near Chicago, suggesting urban sources. Highest endosulfan (B1671282) near Point Petre, suggesting agricultural sources. | researchgate.net |
| North America (Passive Sampling Network, 2000/2001) | Concentrations vary by region, indicating different sources. | Elevated chlordane-related compounds in the southeastern United States. Elevated DDT in southern Mexico and Belize. | nih.gov |
Occurrence and Distribution in Fresh and Marine Waters
This compound has been detected in freshwater and marine environments, often associated with sediments due to its hydrophobic nature. usgs.gov Its presence in aquatic ecosystems poses a significant risk due to its high toxicity to fish and other aquatic organisms. epa.gov
Concentrations of this compound in water can exceed established criteria for the protection of aquatic life. usgs.govepa.gov For instance, the U.S. Environmental Protection Agency (EPA) established a 24-hour average criterion of 0.013 µg/L to protect freshwater aquatic life. epa.gov Studies in agricultural watersheds have found this compound in both the water column and bottom sediments. usgs.gov Even decades after its use was discontinued, this compound, like DDT, can still be detected in streams, primarily due to its persistence in soils which continue to erode into waterways. usgs.gov In marine systems, coastal areas adjacent to agricultural regions can act as receptors for pesticide contamination. nih.gov
Reported this compound (Toxaphene) Concentrations in Water
| Location | Matrix | Finding | Source |
|---|---|---|---|
| San Joaquin River, CA | Suspended Sediment & Water | Detected during both irrigation season and winter storm runoff. Most calculated total concentrations exceeded chronic criteria for freshwater aquatic life. | usgs.gov |
| U.S. EPA Water Quality Criteria | Freshwater | Criterion to protect freshwater aquatic life is 0.013 µg/L (24-hour average); concentration should not exceed 1.6 µg/L at any time. | epa.gov |
| U.S. EPA Water Quality Criteria | Saltwater | Concentration should not exceed 0.070 µg/L at any time. | epa.gov |
Residue Levels in Agricultural and Non-Agricultural Soils
This compound, a persistent organochlorine pesticide, has been detected in both agricultural and non-agricultural soils, often years after its application was discontinued. publications.gc.ca Its persistence is variable, with a reported half-life in soil ranging from 100 days to as long as 12 years, influenced by soil type and climate. publications.gc.cawur.nl Due to its strong adsorption to soil particles, this compound tends to remain in the upper soil layers. cdc.govinchem.org Studies have shown that a significant majority, between 85% and 95%, of this compound residues can be found in the top 23 to 30 centimeters of the soil profile, corresponding to the cultivated zone. inchem.orgcdc.gov
In agricultural settings where it was heavily used, such as on cotton fields in the southern United States, significant residues have been documented. cdc.govnih.gov A survey of 36 agricultural soils in Alabama revealed arithmetic mean concentrations of toxaphene (a common name for this compound) to be 285 ng/g dry soil. nih.gov At sites with a history of pesticide disposal, concentrations can be much higher, sometimes approaching or exceeding 100 parts per million (ppm). cdc.gov For instance, at several Superfund sites in the United States, this compound concentrations in contaminated soils have been found to range from 18 to 1,505 mg/kg. cdc.gov
Even in areas with no direct application, atmospheric transport can lead to the deposition of this compound, resulting in detectable background levels in soils. researchgate.net However, these background concentrations are generally low. researchgate.net For example, some soils in the Czech Republic, where the pesticide was widely used, now show residue levels of around 10 ppb due to its persistence and atmospheric transport. researchgate.net
Table 1: this compound Residue Levels in Various Soil Environments
| Location/Site Type | Soil Type/Condition | Concentration Range | Key Findings |
| Alabama, USA | Agricultural Soils | Mean: 285 ng/g (dry soil) | High concentrations found in areas of historical heavy use. nih.gov |
| Various Superfund Sites, USA | Contaminated Soils | 18 - 1,505 mg/kg | Indicates significant contamination at former disposal and application sites. cdc.gov |
| Pesticide Disposal Sites | Contaminated Soils/Sediment | Approaching or exceeding 100 ppm | Demonstrates high potential for soil contamination from improper disposal. cdc.gov |
| Czech Republic | General Soils | ~10 ppb | Shows persistent background levels due to historical use and atmospheric deposition. researchgate.net |
| Cotton Field (Clay Soil) | Agricultural Soil | 90-95% of residues in the top foot | Highlights the low mobility and persistence in the upper soil layer. cdc.gov |
Sediment Contamination Profiles
This compound's low water solubility and high affinity for particulate matter lead to its accumulation in the sediments of aquatic environments. wur.nlcdc.gov When introduced into water bodies, typically through surface runoff from treated agricultural lands, a large portion of this compound binds to suspended particles which then settle, leading to sediment contamination. epa.gov Research on runoff from a treated cotton field on a silty clay soil found that approximately 93% of the this compound was bound to the sediment fraction. cdc.gov
Once in the sediment, this compound can persist for extended periods. wur.nl Under anaerobic (low-oxygen) conditions, which are common in sediments, microbial degradation can be enhanced. wur.nl The composition of this compound congeners in sediment can differ significantly from the technical mixture originally applied, due to varying degradation rates and other physicochemical properties of the individual components. wur.nl
Data on this compound concentrations in sediments show a wide range. In some Canadian freshwater systems, such as the lower Fraser River in British Columbia, this compound was not detected in sediments collected between 1987 and 1992; however, the detection limits in these studies were relatively high (30 to 300 µg·kg⁻¹), which may obscure the presence of lower concentrations. ccme.ca Conversely, a study of nearshore surface sediments of a tropical tourist island found an average this compound concentration of 2.96 ng/g dry weight. frontiersin.org In South Florida, 25% of 208 sediment samples collected as part of a monitoring program had detectable pesticide residues, including compounds like DDT, indicating the potential for this compound to be present in such environments. fiu.edu
Table 2: this compound Contamination in Sediments
| Location/Aquatic System | Sediment Type | Concentration Range | Key Findings |
| Runoff from Cotton Field | Silty Clay Soil Runoff | 93% of this compound bound to sediment | Demonstrates strong partitioning of this compound to sediment in runoff. cdc.gov |
| Lower Fraser River, British Columbia, Canada | Freshwater Sediments | Not Detected (Detection Limits: 30-300 µg·kg⁻¹) | The absence of detection may be due to high detection limits. ccme.ca |
| Tropical Tourist Island | Nearshore Surface Sediments | Average: 2.96 ng/g (dry weight) | Indicates low-level contamination in marine coastal environments. frontiersin.org |
| South Florida, USA | Surface Water Sediments | 25% of samples had detectable pesticide residues | Suggests widespread, low-level contamination of sediments with various pesticides. fiu.edu |
Ecological Impact and Ecotoxicological Studies of Camphechlor
Bioaccumulation and Trophic Transfer in Ecosystems
Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its elimination, leading to a gradual increase in its concentration in the organism's tissues. epa.gov Camphechlor's high lipid solubility and resistance to degradation make it particularly prone to bioaccumulation in the fatty tissues of living organisms. wur.nlcimi.org
Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical is from the water. wikipedia.orgeuropa.eu The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water and is calculated as the ratio of the chemical's concentration in the organism to its concentration in the water. wikipedia.orgbibalex.org this compound has demonstrated a high potential for bioconcentration in a variety of aquatic organisms. wur.nl
Studies have reported a wide range of BCF values for this compound in different aquatic species, reflecting its high potential to accumulate. For instance, BCFs have been reported to be between 400 and 1,200 for shrimp, 6,920 for algae, 8,000 for oysters, and 9,600 for aquatic snails. wur.nl In fish, the bioconcentration factors can be even higher, with maximum values of 69,000 in fathead minnows and 50,000 in channel catfish. wur.nl The high BCF values are indicative of a hydrophobic or lipophilic chemical that is likely to bioaccumulate. wikipedia.org
Interactive Data Table: Bioconcentration Factors (BCF) of this compound in Various Aquatic Organisms
| Organism | Bioconcentration Factor (BCF) |
| Shrimp | 400 - 1,200 |
| Algae | 6,920 |
| Oyster | 8,000 |
| Aquatic Snails | 9,600 |
| Fathead Minnows | 69,000 |
| Channel Catfish | 50,000 |
The accumulation of this compound is not limited to aquatic environments. In terrestrial ecosystems, this persistent pesticide can accumulate in soil and be taken up by plants, subsequently entering the food chain. greenlivinganswers.com Soil invertebrates, such as earthworms, can accumulate this compound from the soil, making it available to their predators. researchgate.net
Once in the terrestrial food web, this compound can be transferred to higher trophic levels. greenlivinganswers.com For example, birds that consume contaminated insects or earthworms can accumulate significant levels of this pesticide in their tissues. umn.edu Similarly, mammals that prey on contaminated animals can also experience bioaccumulation. inchem.org The persistence of this compound means that it can remain in the terrestrial environment for long periods, posing a continuous threat of bioaccumulation in wildlife. pic.int
This compound is not a single compound but a complex mixture of hundreds of different chlorinated camphenes, known as congeners. nih.gov These congeners have different chemical structures and properties, which can influence their environmental fate and bioaccumulation potential. epa.gov
Research has shown that the congener composition of this compound found in environmental samples and biota can differ significantly from the original technical mixture. wur.nl This is due to various factors, including differences in the rates of degradation, metabolism, and uptake among the congeners. wur.nlepa.gov Generally, the more chlorinated congeners tend to be more persistent and have a higher potential to bioaccumulate in the tissues of organisms. epa.gov For instance, studies on marine mammals have revealed that certain persistent congeners are more prevalent in their blubber, indicating selective bioaccumulation. nih.gov The congener-specific analysis is crucial for accurately assessing the risks associated with this compound exposure, as the toxicity can also vary among different congeners.
Biomagnification Potential in Food Webs
Biomagnification, also known as trophic magnification, is the process by which the concentration of a contaminant increases as it moves up through the food web. epa.govopentextbooks.org.hk This occurs because the contaminant is persistent, meaning it is not easily broken down, and is stored in the fatty tissues of organisms. cimi.org When a predator consumes prey containing the contaminant, the toxin is transferred and accumulates in the predator's body at a higher concentration. quora.com
This compound has a high potential for biomagnification in aquatic food webs. nih.govresearchgate.net The process begins with the uptake of this compound by organisms at the bottom of the food chain, such as phytoplankton and zooplankton. cimi.orgpublications.gc.ca These primary producers and consumers are then eaten by small fish, which are in turn consumed by larger fish, and so on, up to the top predators like piscivorous birds and marine mammals. eeer.orgresearchgate.neteeer.org
At each trophic level, the concentration of this compound increases. cimi.org This is because organisms at higher trophic levels consume large quantities of organisms from lower trophic levels, accumulating the contaminants present in their prey. epa.gov Studies have demonstrated significant trophic transfer and accumulation of organochlorine pesticides, including this compound, in various marine and freshwater ecosystems. nih.goveeer.orgnih.gov The biomagnification of this compound in aquatic food chains poses a significant threat to top predators, which can accumulate dangerously high levels of this toxic substance. sfu.ca
Similar to aquatic ecosystems, this compound can also biomagnify in terrestrial food webs. greenlivinganswers.com The process starts with the contamination of soil and plants, which are consumed by herbivores. greenlivinganswers.com These herbivores are then preyed upon by carnivores, leading to the transfer and magnification of this compound up the food chain. quora.com
For example, insects that come into contact with this compound-treated crops can accumulate the pesticide. researchgate.net Birds that feed on these insects will then ingest the contaminant, which will become more concentrated in their bodies. umn.edu This process continues up to the apex predators in the terrestrial ecosystem. researchgate.net The biomagnification in terrestrial food webs can lead to high concentrations of this compound in top predators, potentially causing adverse health effects. greenlivinganswers.com
Food Web Magnification Factors for Persistent Congeners
Studies have identified specific congeners that are particularly persistent and prone to biomagnification. For instance, in a Lake Michigan offshore food web, the concentration of total this compound was found to increase by an average factor of 4.7 from plankton to fish. This indicates a significant potential for trophic transfer and accumulation in higher-level organisms.
Further investigations into the biomagnification of individual congeners have revealed that not all congeners behave in the same manner. Trophic Magnification Factors (TMFs), which quantify the increase in contaminant concentration per trophic level, have been determined for several persistent congeners. A TMF value greater than 1 indicates that the chemical is biomagnifying. In a study of the Lake Superior food web, it was found that most octa- and nonachlorobornane congeners of this compound had TMFs greater than 1, confirming their tendency to biomagnify. However, notable exceptions were the congeners identified as B8-1413 (Parlar No. 26) and B9-715, which did not show evidence of biomagnification in this particular ecosystem.
The major persistent congeners frequently detected in higher trophic level organisms such as lake trout include B8-789 (Parlar No. 38), B8-2226 (Parlar No. 44), B9-1679 (Parlar No. 50), and B9-1025 (Parlar No. 62). These congeners are often considered "indicator congeners" as they are commonly found in aquatic biota. The table below presents available data on the food web magnification factors for some of these persistent this compound congeners.
| Congener (Parlar No.) | Food Web Magnification Factor (TMF/BMF) | Ecosystem | Organism/Trophic Level |
|---|---|---|---|
| Total this compound | 4.7 (BMF) | Lake Michigan | Plankton to Fish |
| Most Octa- and Nonachlorobornanes | > 1 (TMF) | Lake Superior | Aquatic Food Web |
| B8-1413 (Parlar 26) | ≤ 1 (TMF) | Lake Superior | Aquatic Food Web |
| B9-715 | ≤ 1 (TMF) | Lake Superior | Aquatic Food Web |
| B8-789 (Parlar 38) | > 1 (TMF) | Lake Superior | Aquatic Food Web |
| B8-2226 (Parlar 44) | > 1 (TMF) | Lake Superior | Aquatic Food Web |
| B9-1679 (Parlar 50) | > 1 (TMF) | Lake Superior | Aquatic Food Web |
| B9-1025 (Parlar 62) | > 1 (TMF) | Lake Superior | Aquatic Food Web |
Ecotoxicity to Non-Target Organisms
This compound is recognized for its high toxicity to a broad spectrum of non-target organisms, particularly within aquatic environments. Its impact can be observed at various levels of biological organization, from individual organisms to entire ecosystem functions.
Aquatic Ecotoxicity
The aquatic environment is particularly vulnerable to this compound contamination. The compound's persistence and tendency to adsorb to sediments create a long-term source of exposure for aquatic life.
Fish are extremely sensitive to this compound, which has been used as a piscicide to eradicate undesirable fish populations. publications.gc.ca The major toxic effect of this compound on fish is on the nervous system, leading to hyperactivity, muscular spasms, and loss of equilibrium. publications.gc.ca
Acute toxicity studies have demonstrated that this compound is highly lethal to fish at low concentrations. The 96-hour median lethal concentration (LC50) for various freshwater fish species ranges from 1.3 to 40 µg/L. waterquality.gov.au Marine fish species have shown even greater sensitivity, with 96-hour LC50 values ranging from 0.5 to 8.6 µg/L. waterquality.gov.au
Chronic exposure to sublethal concentrations of this compound can also have severe consequences for fish populations. Studies have shown that long-term exposure can lead to a variety of adverse effects, including:
Reproductive Issues: this compound can affect fish reproduction, with some studies indicating impacts on oviposition. nih.gov
Developmental Abnormalities: Exposure to this compound has been linked to abnormal bone growth in young fish, leading to conditions like scoliosis and fused vertebrae. ucanr.edu
Physiological and Behavioral Changes: Sublethal concentrations can cause a range of physiological and biochemical changes in fish. ucanr.edu Chronic exposure has been shown to reduce swimming speed and stamina. ucanr.edu Behavioral changes, including alterations in social behavior such as courtship and group formation, have also been observed. ehn.org
Physical Manifestations: Toxicity in parent fish can manifest as skin discoloration, subcutaneous hemorrhages, and curved backbones. nih.gov
These toxic effects at the individual level can translate to significant impacts on fish populations, potentially leading to declines in abundance and altering community structure.
Aquatic invertebrates are also highly susceptible to the toxic effects of this compound. wur.nl This diverse group, which includes molluscs, crustaceans, and insects, plays a crucial role in aquatic food webs.
Crustaceans: This group appears to be one of the most sensitive to this compound. wur.nl Acute toxicity tests have reported 48- to 96-hour LC50 or EC50 (immobilisation) values for six freshwater crustacean species ranging from 1.4 to 35 µg/L. waterquality.gov.au For marine crustaceans, the 96-hour LC50 values range from 0.054 to 44 µg/L. waterquality.gov.au
Insects: Aquatic insects are also significantly impacted by this compound. wur.nl The 48- to 96-hour LC50 values for five freshwater insect species are between 1.3 and 40 µg/L, with stoneflies being particularly sensitive. waterquality.gov.au
Molluscs: While still sensitive, molluscs appear to be slightly less susceptible than crustaceans and insects. The 96-hour LC50 for one freshwater mollusc species was reported as 740 µg/L, and for a marine mollusc species, it ranged from 16 to 63 µg/L. waterquality.gov.au
The high toxicity of this compound to these invertebrate groups can have cascading effects on the entire aquatic ecosystem by reducing food availability for fish and other predators.
Algae and plankton form the base of most aquatic food webs, and their communities can be significantly affected by pesticide contamination. wur.nl
Plankton: Both phytoplankton and zooplankton are vulnerable to this compound. wur.nl Insecticides, in general, can have top-down effects on phytoplankton communities by reducing zooplankton populations that graze on them. nih.gov This can lead to an increase in phytoplankton abundance and alter community composition. nih.gov Conversely, direct toxic effects on phytoplankton can lead to a bottom-up reduction in consumer abundance, impacting the entire food web. researchgate.net
The widespread toxicity of this compound to various trophic levels can lead to significant disruptions in the functioning of aquatic ecosystems. wur.nl The direct lethal and sublethal effects on fish, invertebrates, and plankton can alter species composition and abundance, leading to imbalances in predator-prey relationships and competitive interactions. beyondpesticides.org
Terrestrial Ecotoxicity
This compound, a broad-spectrum organochlorine pesticide, has been the subject of numerous ecotoxicological studies to determine its impact on terrestrial ecosystems. Its persistence and potential for bioaccumulation have raised concerns regarding its effects on non-target terrestrial organisms, including birds, soil microorganisms, and invertebrates.
Effects on Avian Species
As an organochlorine pesticide, this compound shares characteristics with other compounds in its class known to cause adverse effects in bird populations, such as reproductive impairment and eggshell thinning. ecologic.euuib.noepa.gov Research has focused on determining the acute toxicity and reproductive effects of this compound in various avian species, which are often exposed through the consumption of contaminated food sources.
Detailed research findings indicate varying levels of acute toxicity depending on the species and age of the bird. For instance, studies on the Northern Bobwhite quail (Colinus virginianus) have established specific lethal dose values. For juvenile quail aged 36 hours, the median lethal dose (LD50) was determined to be 130 mg/kg. In slightly older birds, aged 7 days, the LD50 was found to be 30.8 mg/kg, while in 6-month-old quail, the value was 70.7 mg/kg. wur.nl These findings highlight that sensitivity to this compound can vary significantly with the developmental stage of the bird. While some animal studies have reported no reproductive effects from oral exposure to toxaphene (B166800), the well-documented issues associated with organochlorines, such as eggshell thinning, remain a significant concern for exposed avian populations. researchgate.netnih.gov
Impacts on Soil Microorganisms and Soil Health
The interaction between this compound and soil microbial communities is primarily characterized by the biodegradation of the compound. Soil microorganisms, including both bacteria and fungi, can utilize this compound as a source of carbon. rums.ac.ir The degradation process is particularly enhanced under anaerobic, or flooded, conditions. rums.ac.irnih.gov
Research has shown that amending this compound-contaminated soil with organic matter, such as alfalfa meal or cotton gin waste, significantly accelerates its microbial degradation. rums.ac.ir In laboratory settings, the half-life of this compound in soil under enhanced anaerobic conditions was found to be approximately three weeks. rums.ac.ir This biodegradation involves reductive dechlorination, which is evidenced by a shift in the gas chromatographic profile of the residue, with an increase in early-eluting peaks and a decrease in later-eluting ones. rums.ac.ir While this demonstrates the role of microorganisms in the environmental fate of this compound, specific data on the ecotoxicological effects of the compound on microbial community structure, biomass, respiration, or key enzymatic activities is limited in the available scientific literature.
Effects on Terrestrial Invertebrates
This compound poses a significant risk to various soil invertebrates, which are crucial for maintaining soil structure and fertility. Ecotoxicological studies have established the lethal and sublethal effects of this compound on several key species.
Research demonstrates a wide range of sensitivity among different soil organisms. The springtail Folsomia candida has been identified as the most sensitive species among those tested, with a 50% effect on reproduction (EC50) observed at a concentration of 3.6 mg/kg of soil, and a 50% lethal concentration (LC50) at 10.4 mg/kg. nih.gov Other organisms, such as the earthworm Eisenia fetida and various enchytraeids and nematodes, showed significantly lower sensitivity, with effective concentrations being in the tens or hundreds of mg/kg. nih.gov For Eisenia fetida, the LC50 for mortality was found to be 249 mg/kg. The potworm Enchytraeus albidus showed an LC50 of 255 mg/kg and an EC50 for reproduction of 127 mg/kg. Another potworm, Enchytraeus crypticus, had an LC50 of 173 mg/kg and an EC50 of 66 mg/kg. The nematode Caenorhabditis elegans was less sensitive, with a 48-hour LC50 of 261 mg/kg. These data indicate that this compound concentrations found at some contaminated sites may negatively affect soil invertebrate communities. nih.gov
Analytical Methodologies for Environmental Monitoring of Camphechlor
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical first step in the analytical workflow for camphechlor monitoring. The primary goals are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the extract to achieve the required detection limits. The specific techniques employed vary depending on the environmental medium being analyzed.
Air Sample Collection and Pre-treatment Methodologies
The monitoring of this compound in the atmosphere is crucial for understanding its long-range transport and potential for inhalation exposure. Air sampling methods are designed to capture both the vapor-phase and particle-bound fractions of this compound.
High-volume air samplers are commonly used, drawing a large volume of air through a filter and a sorbent material. nih.gov A typical setup includes a prefilter to capture airborne particles and a subsequent cartridge containing a solid sorbent like polyurethane foam (PUF) to trap vapor-phase this compound. nih.govca.gov The sampling methodology often involves a low-volume sampler (1 to 5 L/minute) for collecting vapors on the sorbent cartridge. ca.gov
After collection, the filter and the PUF cartridge are extracted separately. A common extraction solvent is a mixture of 5% diethyl ether in hexane. ca.gov To ensure the accuracy of the results, isotopically labeled surrogate standards are often added to the sampling media before collection begins. env.go.jp This allows for the correction of any analyte losses that may occur during the sampling and extraction processes. env.go.jp The final extract is then concentrated, typically using a gentle stream of nitrogen, before instrumental analysis.
Table 1: Air Sample Collection and Pre-treatment for this compound Analysis
| Step | Description | Common Materials/Reagents | Reference |
|---|---|---|---|
| Collection | High-volume air sampling | Glass fiber or quartz filter, Polyurethane foam (PUF) plug | nih.govca.gov |
| Extraction | Soxhlet extraction or sonication | 5% Diethyl ether in hexane, Hexane/Acetone | nih.govca.gov |
| Concentration | Volume reduction of the extract | Gentle stream of nitrogen, Kuderna-Danish (K-D) concentrator | nih.gov |
| Purification | Removal of interferences | Gel Permeation Chromatography (GPC), Florisil, Silica (B1680970) gel | nih.gov |
Water and Sediment Sample Processing
The analysis of this compound in water and sediment is essential for assessing its impact on aquatic ecosystems.
For water samples, the primary techniques for extraction and pre-concentration are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). core.ac.ukresearchgate.netwrc.org.za In LLE, a water sample is extracted with an immiscible organic solvent, such as dichloromethane (B109758) or hexane. researchgate.netwrc.org.za SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the this compound, which is then eluted with a small volume of an organic solvent. core.ac.uk
Sediment samples, which often contain higher concentrations of persistent organic pollutants due to their hydrophobic nature, require more rigorous extraction methods. usgs.gov After removing excess water, often by centrifugation, sediment samples are typically extracted using techniques like Soxhlet extraction, pressurized fluid extraction (PFE), or sonication. core.ac.ukwrc.org.zanemi.gov Common extraction solvents include dichloromethane, methanol, or mixtures like hexane/acetone. usgs.govnemi.gov
Following extraction, both water and sediment extracts usually require a cleanup step to remove co-extracted interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica gel or Florisil. wrc.org.zanemi.gov
Table 2: Water and Sediment Sample Processing for this compound Analysis
| Matrix | Extraction Technique | Cleanup Method | Reference |
|---|---|---|---|
| Water | Liquid-Liquid Extraction (LLE) | Silica gel column chromatography | researchgate.netwrc.org.za |
| Water | Solid-Phase Extraction (SPE) | Not specified | core.ac.uk |
| Sediment | Soxhlet Extraction | Silica gel column chromatography | wrc.org.zanemi.gov |
| Sediment | Pressurized Fluid Extraction (PFE) | Not specified | core.ac.uk |
| Sediment | Sonication with methylene (B1212753) chloride/acetone | GPC, Florisil, and/or SPE | nih.gov |
Biota and Tissue Sample Extraction and Lipid Removal
Monitoring this compound in biological tissues, such as fish, is critical for understanding its bioaccumulation and biomagnification potential in food webs. A significant challenge in analyzing biota samples is the high lipid content, which can interfere with the analysis.
The initial step involves homogenizing the tissue sample, often after being frozen and ground with a substance like dry ice or anhydrous sodium sulfate (B86663) to facilitate cell disruption and dehydration. usgs.goviarc.fr Extraction is then performed using solvents such as hexane/acetone or dichloromethane. usgs.govepa.gov
A crucial step in the analysis of biota is the removal of lipids from the extract. Gel permeation chromatography (GPC) is a widely used technique for this purpose, as it separates the large lipid molecules from the smaller pesticide molecules. usgs.goveuropa.eu Other methods for lipid removal include freezing-lipid filtration, where the extract is cooled to precipitate the lipids, and treatment with concentrated sulfuric acid. iarc.frresearchgate.net Following lipid removal, the extract may undergo further cleanup using adsorption chromatography on materials like Florisil or silica gel to remove other interferences. usgs.goviarc.fr
Table 3: Biota and Tissue Sample Preparation for this compound Analysis
| Step | Description | Common Techniques/Reagents | Reference |
|---|---|---|---|
| Homogenization | Creating a uniform sample | Blending with dry ice or sodium sulfate | usgs.goviarc.fr |
| Extraction | Isolating analytes from tissue | Soxhlet extraction with dichloromethane or hexane/acetone | usgs.govepa.gov |
| Lipid Removal | Separating lipids from the extract | Gel Permeation Chromatography (GPC), Sulfuric acid treatment, Freezing-lipid filtration | usgs.goviarc.freuropa.euresearchgate.net |
| Cleanup | Removing remaining interferences | Florisil or silica gel column chromatography | usgs.goviarc.fr |
Advanced Chromatographic and Spectrometric Detection Methods
Following extraction and cleanup, the instrumental analysis of this compound is performed using high-resolution chromatographic techniques coupled with sensitive detectors.
Gas Chromatography-Electron Capture Detection (GC-ECD) Applications
Gas chromatography with electron capture detection (GC-ECD) has traditionally been the method of choice for the analysis of organochlorine pesticides, including this compound. who.intscience.gov The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting the chlorinated components of this compound at trace levels. theanalyticalscientist.comupm.edu.my
The analysis is typically performed using capillary columns, which provide the high separation efficiency needed to resolve the complex mixture of this compound congeners from each other and from other co-extracted pesticides. science.gov To enhance the reliability of identification, a dual-column GC system is often employed. gcms.czepa.gov This involves simultaneously injecting the sample extract onto two columns with different stationary phases, providing two different retention times for each analyte and thus increasing the confidence in its identification. gcms.czepa.gov
Despite its sensitivity, a limitation of GC-ECD is its non-specificity, as it responds to any electron-capturing compound, which can lead to interferences from other co-eluting chlorinated substances. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) offers a more definitive identification and quantification of this compound congeners compared to GC-ECD. researchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used to confirm the identity of the analytes. researchgate.net
For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. iarc.frthermofisher.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for each target analyte, which significantly increases the sensitivity and selectivity of the analysis by reducing background noise. thermofisher.comrsc.org
A particularly powerful technique for this compound analysis is gas chromatography coupled with electron-capture negative ionization mass spectrometry (GC-ECNI-MS). iarc.frusgs.gov ECNI is a "soft" ionization technique that is highly selective for electrophilic compounds like the chlorinated components of this compound, resulting in simple mass spectra and very low detection limits. iarc.frchromatographyonline.com This method is especially useful for confirming the presence of this compound in complex environmental samples. usgs.gov
High Resolution Gas Chromatography/High Resolution Mass Spectrometry (HRGC/HRMS) for Congener Analysis
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is a powerful and highly specific method for the analysis of this compound congeners in environmental samples. nih.govresearchgate.net This technique offers superior selectivity and sensitivity compared to lower resolution methods, enabling the detection and quantification of individual congeners even in complex matrices like sediment and biological tissues. nih.govalsglobal.eualsglobal.eu
The process involves separating the this compound congeners using a high-resolution gas chromatograph, typically equipped with a capillary column. researchgate.netepa.gov The separated congeners then enter a high-resolution mass spectrometer, which can distinguish between ions with very similar mass-to-charge ratios. alsglobal.eu For this compound analysis, electron capture negative ionization (ECNI) is often the preferred ionization mode due to its high sensitivity for halogenated compounds. researchgate.netthermofisher.com In ECNI, the instrument monitors specific ions, often [M-Cl]⁻ fragment ions of chlorobornanes and chlorobornenes, to identify and quantify the different congeners. nih.govresearchgate.net This high level of specificity minimizes interference from other common environmental contaminants. nih.gov
Modern HRGC/HRMS instruments can achieve resolutions greater than 10,000, allowing for the separation of target analyte signals from matrix interferences. researchgate.netthermofisher.com This capability is crucial for accurate trace-level analysis of persistent organic pollutants (POPs) like this compound. alsglobal.eualsglobal.eu The use of specific monitoring ions for different congener groups (e.g., octa-, nona-, and deca-chlorobornanes) further enhances the method's selectivity. thermofisher.com
Table 1: HRGC/HRMS Conditions for this compound Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Column | DB-5MS (30m x 0.25mm i.d., 0.1µm film thickness) or similar | researchgate.netthermofisher.com |
| Injection Technique | Programmable Temperature Injector (PTV) with cold injection | thermofisher.com |
| Mass Spectrometer | ||
| Instrument | Double Focusing Magnetic Sector | alsglobal.euthermofisher.com |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | nih.govresearchgate.netthermofisher.com |
| Resolution | >10,000 (10% valley) | researchgate.netthermofisher.com |
| Monitored Ions | [M-Cl]⁻ and other specific fragment ions | nih.govresearchgate.net |
Quality Assurance and Quality Control in this compound Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are essential for obtaining reliable and defensible data in this compound analysis. These measures help to ensure the accuracy, precision, and sensitivity of the analytical methods.
Internal Standard Applications and Isotope Dilution Techniques
Isotope dilution is a highly accurate quantification technique used in mass spectrometry. restek.com It involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample before extraction and analysis. restek.com These labeled internal standards behave almost identically to the native analytes throughout the sample preparation and analysis process, correcting for losses during extraction, cleanup, and instrumental analysis, as well as for matrix effects. restek.comcdc.gov
For this compound analysis, ¹³C-labeled congeners such as ¹³C₁₀-Parlar 26, ¹³C₁₀-Parlar 50, and ¹³C₁₀-Parlar 62 are commonly used as internal or surrogate standards. researchgate.netchromatographyonline.comnih.gov The quantification is based on the ratio of the response of the native analyte to the response of its corresponding labeled internal standard. restek.comcdc.gov This approach significantly improves the accuracy and precision of the measurements. researchgate.net
The use of internal standards that are not isotopically labeled is also a common practice. epa.gov In this case, a compound with similar chemical properties to the analytes of interest is added to the sample extract just before instrumental analysis to correct for instrument variability. restek.com However, isotope dilution is generally considered the "gold standard" for its ability to correct for a wider range of potential errors. restek.com
Table 2: Commonly Used Isotope-Labeled Internal Standards for this compound Analysis
| Labeled Compound | Use | Reference |
|---|---|---|
| ¹³C₁₀-Parlar 26 | Internal Standard | researchgate.netchromatographyonline.comnih.gov |
| ¹³C₁₀-Parlar 50 | Internal Standard | researchgate.netchromatographyonline.comnih.gov |
| ¹³C₁₀-Parlar 62 | Surrogate/Injection Standard | chromatographyonline.comnih.gov |
Interferences in Analytical Procedures and Mitigation Strategies
A significant challenge in this compound analysis is the potential for interference from other co-extracted compounds, which can affect the accuracy of quantification. nih.gov Common interferences include polychlorinated biphenyls (PCBs), DDT and its metabolites, and other organochlorine pesticides. nih.govepa.gov
Several strategies are employed to mitigate these interferences:
Sample Cleanup: Rigorous cleanup procedures are crucial to remove interfering compounds before instrumental analysis. Techniques like gel permeation chromatography (GPC), and chromatography on silica gel, Florisil®, or alumina (B75360) can effectively separate this compound from many co-contaminants. epa.govresearchgate.netresearchgate.net
Selective Detection: The use of highly selective detectors, such as HRMS in ECNI mode, can minimize the impact of interferences. nih.gov By monitoring specific ions unique to this compound congeners, the instrument can differentiate them from other compounds, even if they co-elute from the GC column. nih.govresearchgate.net
Chemical Treatment: In some cases, chemical treatment of the sample extract can be used to eliminate specific interferences. For example, nitration can be used to remove DDT-related compounds, although this may also alter the this compound congener profile. researchgate.net
Chromatographic Separation: Optimizing the gas chromatographic conditions, including the choice of capillary column, can improve the separation of this compound congeners from interfering compounds. epa.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power than traditional one-dimensional GC. nih.gov
It has been noted that the presence of oxygen in the ion source of the mass spectrometer can lead to the formation of fragment ions from PCBs that mimic those of chlorobornanes, potentially causing errors in quantitation. nih.gov Therefore, minimizing oxygen in the ion source and ensuring thorough separation from PCBs are recommended practices. nih.gov
Table 3: Common Interferences and Mitigation Strategies in this compound Analysis
| Interfering Compound(s) | Mitigation Strategy | Reference |
|---|---|---|
| Polychlorinated Biphenyls (PCBs) | Silica gel, Florisil® chromatography; HRMS-ECNI; Minimize oxygen in ion source | nih.govepa.gov |
| DDT and its metabolites (DDE, DDD) | HRMS-ECNI (less sensitive to these compounds); Nitration (with caution) | epa.govresearchgate.net |
| Chlordane | HRMS-ECNI; Chromatographic separation | epa.govresearchgate.net |
| Other Organochlorine Pesticides | Gel permeation chromatography; Silica gel, Florisil®, or alumina chromatography | epa.govcdc.gov |
| Co-extracted matrix components (e.g., lipids, chlorophyll) | Gel permeation chromatography; Adsorption chromatography | researchgate.netysi.com |
Limit of Detection and Quantitation in Environmental Samples
The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy. d-nb.infoapi.org
For this compound, these limits are highly dependent on the analytical method used, the specific congener being measured, and the complexity of the sample matrix. epa.gov The presence of interferences in environmental samples is often the limiting factor for detection and quantitation rather than instrumental limitations. epa.gov
Using HRGC/HRMS with isotope dilution, very low detection limits can be achieved. For example, in the analysis of soil samples, LODs for specific indicator congeners (Parlar 26, 50, and 62) have been reported in the low picogram per gram (pg/g) range, such as 0.6 pg/g for Parlar 26, 0.4 pg/g for Parlar 50, and 1.0 pg/g for Parlar 62. nih.gov In another study on soil, the linear range for these congeners was 20-800 µg/L, with LODs ranging from 3.0 to 6.0 pg. researchgate.netchrom-china.com For biological tissues, sample detection limits of less than 0.2 ng/g of technical this compound have been reported for a 10 g sample. nih.gov In food analysis, median levels of specific congeners have been detected at the picogram per gram (pg/g) wet weight level. nih.gov
The determination of LOD and LOQ typically involves analyzing a series of low-concentration standards or spiked blank samples and evaluating the signal-to-noise ratio or the standard deviation of the measurements. d-nb.infonih.gov
Table 4: Examples of Detection and Quantitation Limits for this compound Congeners
| Matrix | Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|---|
| Soil | Parlar 26, 50, 62 | GC×GC-MS | 0.6, 0.4, 1.0 pg/g | Not specified | nih.gov |
| Soil | Parlar 26, 50, 62 | ID-GC-MS/MS | 3.0 - 6.0 pg (instrumental) | Not specified | researchgate.netchrom-china.com |
| Sediment/Tissue | Technical this compound | HRGC/HRMS | <0.2 ng/g | Not specified | nih.gov |
| Soil | Technical this compound | GC/MS | 0.5 ppm (as LOD) | 1.8 ppm | ca.gov |
| Food | Parlar 26, 50, 62 | ID-HRGC/HRMS | Not specified (median levels 0.67-12.87 pg/g ww) | Not specified | nih.gov |
Regulatory Frameworks and Environmental Management of Camphechlor
International Conventions and Agreements Pertaining to Persistent Organic Pollutants (POPs)
Recognizing the global threat posed by persistent organic pollutants (POPs), the international community has established conventions to manage and eliminate these hazardous substances. Camphechlor is addressed under two key international agreements.
Stockholm Convention on Persistent Organic Pollutants (POPs)
The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic.
This compound was identified as one of the original 12 POPs, often referred to as the "dirty dozen," targeted for immediate action under the convention. pops.int It is listed in Annex A of the Convention, which calls for the elimination of its production and use. pops.int Parties to the Convention are obligated to take measures to prohibit and/or eliminate the production, use, import, and export of chemicals listed in this annex.
Table 1: Status of this compound under the Stockholm Convention
| Convention Element | Designation for this compound | Obligation for Parties |
|---|---|---|
| Annex Listing | Annex A (Elimination) | Prohibit and/or take the legal and administrative measures necessary to eliminate its production, use, import, and export. |
| Category | Pesticide | Cease all production and use, except for specific exemptions for which no country has registered. |
Rotterdam Convention on the Prior Informed Consent (PIC) Procedure
The Rotterdam Convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. It aims to protect human health and the environment by providing countries with information to make informed decisions about the import of these chemicals.
This compound (listed as Toxaphene) is included in Annex III of the Rotterdam Convention. This listing makes it subject to the Prior Informed Consent (PIC) procedure. This means that international shipments of this compound require the importing country to be duly informed of its hazardous nature and to provide explicit consent before the shipment can proceed.
National and Regional Regulatory Actions and Bans
Prior to and following international agreements, many countries and regions had already taken action to restrict or ban the use of this compound based on growing evidence of its environmental and health risks.
Historical Regulatory Landscape of this compound Use
First produced in the United States in 1947, this compound became one of the most heavily used insecticides in the country, particularly after the ban on DDT in the 1970s. epa.govwikipedia.org Its primary application was on cotton crops to control insect pests, but it was also used on other crops and livestock. wikipedia.org
Regulatory scrutiny began in the 1970s as its environmental persistence and ecological impacts became more apparent. A key timeline of its regulatory history is as follows:
1977: The U.S. Environmental Protection Agency (EPA) initiated a special investigation into the health effects of this compound. pic.int
1980: Germany prohibited the use of toxaphene (B166800). wikipedia.org
1982: The U.S. EPA canceled most uses of this compound due to concerns about its effects on wildlife and its potential as a human carcinogen. wikipedia.orgpic.int Some restricted uses were permitted under specific conditions. pic.int
1984: The European Union banned the use of this compound in agriculture. pic.int
1990: The U.S. EPA banned all remaining uses of this compound in the United States. epa.govwikipedia.org
Current Restrictions and Prohibitions in Key Regions (e.g., EU, USA)
Today, this compound is banned in most developed nations, including the European Union and the United States.
European Union: The marketing and use of this compound as a plant protection product are prohibited. It is regulated under legislation concerning persistent organic pollutants, which aims to eliminate or restrict the production and use of these substances.
United States: All uses of this compound have been canceled since 1990. wikipedia.org It is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The EPA has also established a Maximum Contaminant Level (MCL) for toxaphene in drinking water to protect public health. epa.gov
Table 2: Timeline of Major Regulatory Actions on this compound
| Year | Jurisdiction | Regulatory Action | Rationale |
|---|---|---|---|
| 1980 | Germany | Use forbidden | Health and environmental concerns |
| 1982 | United States | Most uses canceled | Potential effects on humans and non-target species |
| 1984 | European Union | Banned for use in agriculture | Environmental persistence and ecotoxicity |
| 1990 | United States | All uses canceled | Persistence and potential carcinogenicity |
| 2004 | International (Stockholm Convention) | Listed for global elimination (Annex A) | Recognized as a persistent organic pollutant |
Environmental Monitoring Programs and Compliance Assessment
Given that this compound is a legacy pesticide—one that has been banned for decades but remains in the environment—monitoring and compliance activities focus on tracking its residual levels and ensuring the ban is upheld.
Environmental Monitoring: International and national programs are in place to monitor the presence of POPs, including this compound.
Global Monitoring Plan (GMP) for POPs: Under the Stockholm Convention, a Global Monitoring Plan was established to assess the effectiveness of the treaty by identifying changes in POPs concentrations over time. pops.intunep.org This involves collecting comparable monitoring data on the presence of POPs in core media such as air, human milk, and water across all regions. pops.intunep.orgpops-gmp.org The data helps to understand the long-range transport of these chemicals and track progress toward their elimination. pops.int
National Programs: Various countries conduct their own environmental monitoring. For example, the U.S. EPA and other agencies have programs that periodically test different environmental media like water, soil, and biota (e.g., fish tissue) for legacy pesticides. epa.gov These programs help in issuing public health advisories, such as fish consumption advisories, in areas where contaminant levels remain high. epa.gov
Compliance Assessment: For a globally banned chemical like this compound, compliance assessment involves several components:
Monitoring Trade: International trade is monitored through mechanisms like the Rotterdam Convention to prevent illegal shipments.
Enforcement of Bans: National authorities are responsible for enforcing the ban on production and use within their borders. This includes preventing the illegal use of old, stockpiled pesticides.
Site Remediation: A significant aspect of managing legacy pesticides involves identifying and cleaning up contaminated sites, such as former manufacturing locations or agricultural areas with a history of heavy use.
The persistence of this compound, with a half-life in soil that can extend up to 14 years, means that environmental monitoring remains a crucial tool for managing the long-term risks associated with its historical use. epa.govwho.int
Global and Regional Monitoring Initiatives for this compound
This compound, also known as toxaphene, is classified as a persistent organic pollutant (POP), leading to global and regional efforts to monitor its presence in the environment. A primary driver of these initiatives is the Stockholm Convention on Persistent Organic Pollutants , an international environmental treaty aimed at eliminating or restricting the production and use of POPs. This compound is one of the original 12 POPs targeted by the convention.
Under the Stockholm Convention, member countries are obligated to develop national implementation plans (NIPs) that outline how they will manage and eliminate POPs. A key component of these plans is the monitoring of POP levels in the environment and in humans to assess the effectiveness of the convention's measures. The Global Monitoring Plan (GMP) under the Convention provides a framework for obtaining comparable data on the presence of POPs from all regions. pops.int Monitoring reports are periodically developed by regional organization groups and a global coordination group to support these evaluations. pops.int
Regional initiatives often align with the goals of the Stockholm Convention. These programs monitor various environmental compartments, including air, water, soil, and biota, for the presence of this compound and other POPs. For example, long-term monitoring programs may be established in agricultural regions or near former manufacturing sites to track the decline of pesticide residues over time. frontiersin.org These initiatives help to understand the transport of this compound, identify hotspots of contamination, and assess the risk to ecosystems and human health. The World Health Organization (WHO) also plays a role by advocating for the monitoring of insecticide resistance and the implementation of management strategies at global, regional, and national levels. who.int
Assessment of Residue Levels Against Environmental Quality Standards
The assessment of this compound residues is critical for determining environmental contamination and ensuring public safety. Residue levels are compared against established environmental quality standards (EQS), which can vary by country and environmental medium (e.g., water, soil, food).
Historically, this compound residues have been detected in various environmental samples. For instance, studies have found residues in fruits and vegetables, with spinach showing some of the highest concentrations. who.int In the mid-1960s, average levels in leaf and stem vegetables were around 0.18 mg/kg. who.int Due to its persistence, this compound can be found in water bodies for years after its application. who.int However, it was generally not found in Canadian drinking water supplies above a detection level of 0.01 mg/litre. who.int
National tolerances for this compound in food products have been established by various countries. These standards provide a legal limit for residues to protect consumers. For example, tolerances have ranged from 2 to 7 mg/kg in countries like Australia, Canada, and the USA, while being as low as 0.4 mg/kg in Germany and the Netherlands. who.int The U.S. Environmental Protection Agency (EPA) has also set concentration limits for hazardous waste, with toxaphene (this compound) having a limit of 0.50 ppm. unl.edu
Below is a table summarizing some of the established residue limits and detected levels for this compound.
| Medium | Standard/Detected Level | Jurisdiction/Comment |
| Food (General) | 2 - 7 mg/kg | National tolerances in Australia, Canada, USA who.int |
| Food (General) | 0.4 mg/kg | National tolerances in Germany, Netherlands who.int |
| Leafy Vegetables | 0.18 mg/kg (average) | Finding from 1964-67 studies who.int |
| Drinking Water | < 0.01 mg/litre | Detection level in Canadian supplies who.int |
| Hazardous Waste | 0.50 ppm | U.S. EPA concentration limit unl.edu |
Remediation Strategies for this compound Contaminated Sites
Bioremediation Approaches (e.g., microbial degradation)
Bioremediation presents an environmentally friendly and cost-effective approach for cleaning up sites contaminated with pesticides like this compound. researchgate.net This strategy utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. jetir.org The process relies on the metabolic capabilities of these organisms to use the contaminant as a source of carbon and energy. iaea.org
Two main bioremediation strategies are often employed:
Bioaugmentation : This involves the introduction of specific, pre-selected microbial strains with known pesticide-degrading capabilities to a contaminated site. jetir.org This approach is useful when the indigenous microbial population lacks the ability to degrade the target contaminant effectively. researchgate.net
Biostimulation : This strategy focuses on enhancing the growth and activity of the native microbial population by adding nutrients, oxygen, or other substances that stimulate their degradation capabilities. jetir.org
For organochlorine pesticides like this compound, both anaerobic and aerobic microbial processes can be effective. Research has shown that certain bacterial species, such as Stenotrophomonas sp., Lysinibacillus fusiformis, and Enterobacter cloacae, can be highly effective in pesticide decomposition. researchgate.net In some studies, the application of a bioproduct developed from such bacteria led to the degradation of up to 99% of pesticides in contaminated soil within six months. researchgate.net Bioremediation can be conducted in-situ (directly at the contaminated site) or ex-situ (where contaminated soil is excavated and treated elsewhere, for instance in biopiles or bioreactors). jetir.org
Physical and Chemical Remediation Techniques
In addition to biological methods, various physical and chemical techniques are available for the remediation of this compound-contaminated sites. These methods aim to either remove, destroy, or immobilize the contaminant. fiveable.meepa.gov The selection of a specific technique depends on factors like the type and concentration of the contaminant, soil characteristics, and site conditions. fiveable.me
Physical Remediation Techniques:
Excavation and Disposal : This is a straightforward method that involves digging up the contaminated soil and transporting it to a permitted hazardous waste landfill. fiveable.me
Soil Vapor Extraction (SVE) : This in-situ technique is used for volatile organic compounds. Air is drawn through the soil, causing the contaminants to volatilize, and the contaminated vapor is then collected and treated. epa.govoregonstate.edu
Soil Washing : An ex-situ process where excavated soil is washed with a liquid solution to separate the contaminants from the soil particles. The concentrated contaminant stream then requires further treatment. epa.govresearchgate.net
Solidification/Stabilization : This process involves mixing the contaminated soil with binding agents to immobilize the contaminants, reducing their mobility and preventing them from leaching into the groundwater. epa.gov
Chemical Remediation Techniques:
Chemical Oxidation : This method uses chemical oxidants like ozone or hydrogen peroxide to break down organic contaminants into less harmful substances such as carbon dioxide and water. epa.gov The process can be enhanced with ultraviolet light. oregonstate.edu
Dehalogenation : This technique removes chlorine atoms from the this compound molecule, significantly reducing its toxicity. It can be achieved by mixing the contaminated material with specific chemical reagents in a reactor. epa.gov
Incineration : High-temperature incineration is an effective method for destroying organic contaminants like this compound. However, it requires complex equipment to ensure complete destruction and to manage potentially harmful combustion byproducts. epa.gov
Waste Management and Disposal Protocols for this compound
Proper management and disposal of this compound waste are crucial to prevent further environmental contamination and human exposure. As a hazardous substance, this compound waste is subject to stringent regulations. unl.edu
Generators of hazardous waste are required to identify and properly manage the waste they produce. unl.edu This includes storing the waste in clearly labeled, closed containers in designated accumulation areas. amazonaws.com It is essential to prevent the mixing of incompatible chemicals. amazonaws.com
The primary and most acceptable disposal method for this compound is high-temperature incineration at a facility permitted to handle hazardous waste. epa.govuwlax.edu This process ensures the complete destruction of the compound. uwlax.edu Landfilling in a specially designed hazardous waste landfill is another option, particularly for soil and debris that have been treated through solidification/stabilization.
For empty containers that once held this compound, triple-rinsing is a common requirement. The rinsate (the liquid from rinsing) must be collected and managed as hazardous waste, and can sometimes be used in accordance with the pesticide's original label directions. unl.edu However, containers that held acutely toxic (P-Listed) chemicals should not be rinsed and must be managed as hazardous waste. amazonaws.com
Waste minimization is a key principle in hazardous waste management. This includes purchasing only the necessary amount of the chemical, using less hazardous alternatives when possible, and ensuring efficient application to reduce the generation of waste. amazonaws.com
Future Research Directions and Unresolved Questions
Refined Understanding of Congener-Specific Environmental Behavior
A primary hurdle in assessing the environmental risk of camphechlor lies in its composition as a mixture of hundreds of different compounds, or congeners. who.intcdc.gov These congeners exhibit varying physical and chemical properties, leading to different behaviors in the environment. wur.nlmarine.ie Future research should prioritize a deeper understanding of these congener-specific characteristics.
Key research areas include:
Differential Degradation: Investigating the varying rates of biotic and abiotic degradation among major congeners is crucial. wur.nlmarine.ie Some congeners are more resistant to breakdown by sunlight, temperature, and microorganisms. who.int
Transport and Partitioning: The solubility, vapor pressure, and partitioning behavior (e.g., between water and sediment) differ significantly among congeners, influencing their long-range transport and distribution. cdc.govwur.nl Determining these properties for key indicator congeners, such as Parlar numbers 26, 50, and 62, is essential for accurate environmental fate modeling. wur.nl
Bioaccumulation and Enantioselectivity: The potential for bioaccumulation varies among congeners. wur.nl Furthermore, many congeners are chiral, meaning they exist in non-superimposable mirror-image forms (enantiomers). Research has shown that biological systems can preferentially metabolize one enantiomer over the other, a process influenced by factors like temperature. acs.org Understanding these enantiomer-specific processes is vital for accurately assessing bioaccumulation and toxicity.
| Congener (Parlar No.) | Key Research Focus | Significance |
|---|---|---|
| 26, 50, 62 | Indicator congeners for environmental monitoring. | These are often the most prevalent congeners found in biota and can serve as markers for overall this compound contamination. wur.nl |
| 32, 69 | Indicators of fresh contamination. | These congeners are subject to more rapid natural degradation, so their presence can indicate a more recent release of this compound into the environment. thermofisher.com |
| Various Cl₅-Cl₈ homologues (e.g., B6-923, B8-1414, B8-1945) | Enantioselective elimination studies. | Investigating how fish and other organisms eliminate different enantiomers helps to understand the persistence and potential toxicity of specific congeners. acs.org |
Long-term Ecological Recovery and Remediation Effectiveness Studies
The persistence of this compound in soils and sediments means that its ecological effects can linger long after its initial application. who.int Research is needed to understand the long-term recovery of contaminated ecosystems and to evaluate the effectiveness of remediation efforts.
Future studies should address:
Natural Attenuation Rates: Determining the half-life of this compound in various soil types and conditions is critical for predicting how long contamination will persist. who.int
Ecosystem Resilience: Monitoring the recovery of aquatic and terrestrial communities following the cessation of this compound use can provide insights into the long-term ecological consequences of this pollutant. gesamp.orgwur.nl
Remediation Technologies: Assessing the efficacy of different remediation techniques, such as bioremediation, for cleaning up this compound-contaminated sites is essential for developing practical solutions.
Development of Novel and More Sensitive Analytical Techniques
The complexity of the this compound mixture presents significant analytical challenges. who.int Developing more advanced analytical methods is crucial for accurately detecting and quantifying individual congeners in various environmental matrices.
Key advancements needed include:
Improved Chromatographic Separation: High-resolution gas chromatography (HRGC) is essential for separating the numerous congeners. nih.govacs.org
Enhanced Mass Spectrometric Detection: Techniques like tandem mass spectrometry (MS/MS) and negative ion mass spectrometry (NIMS) offer improved sensitivity and selectivity for detecting specific congeners, even at very low concentrations. nih.govacs.orgnih.gov EPA Method 8276, which utilizes NIMS, is now considered a suitable alternative to older methods for detecting key weathered congeners. nih.gov
Reduced Matrix Interference: Developing methods that minimize interference from other co-contaminants, such as polychlorinated biphenyls (PCBs) and chlordanes, is critical for accurate quantification. nih.govacs.org
Cost-Effective Screening Methods: While sophisticated techniques are necessary for detailed analysis, the development of more affordable and rapid screening methods could aid in broader monitoring efforts. cdc.gov
| Analytical Technique | Key Features and Advancements | Significance for this compound Analysis |
|---|---|---|
| Gas Chromatography/Electron Capture Detection (GC/ECD) | A low-cost and sensitive method, but has lower selectivity and a higher risk of coelution of congeners. cdc.gov | Historically used, but less favored now for detailed congener-specific analysis. |
| Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC/NCIMS) | Offers high sensitivity for chlorinated compounds, allowing for detection at parts-per-billion levels. cdc.gov | A prevalent technique for quantifying this compound components in biological and environmental samples. |
| High-Resolution Gas Chromatography/Electron Ionization Tandem Mass Spectrometry (HRGC-EI-MS/MS) | Provides a significant gain in sensitivity (5-20 fold) compared to conventional methods, allowing for detection in the low picogram range. nih.govacs.org Reduces the risk of systematic errors in "total toxaphene" determination. nih.govacs.org | Enables highly sensitive and specific quantification of individual congeners in complex samples like biota. |
| Microwave-Assisted Extraction (MAE) and Headspace Solid Phase Microextraction (HS-SPME) | Reduces the use of organic solvents and avoids the need for extensive extract clean-up. researchgate.net | Offers a more environmentally friendly and efficient sample preparation method for soil analysis. |
Comprehensive Assessment of this compound's Legacy in Pristine and Remote Environments
Due to its semi-volatile nature, this compound is subject to long-range atmospheric transport, leading to its deposition in remote and seemingly pristine environments like the Arctic and Antarctic. cdc.govwur.nllternet.edu A comprehensive assessment of its legacy in these regions is a critical area for future research.
Research priorities include:
Global Distribution Patterns: Continued monitoring of this compound levels in air, water, ice cores, and biota in polar regions is necessary to understand its global transport and deposition patterns. lternet.eduumweltbundesamt.de
Bioaccumulation in Arctic and Antarctic Food Webs: Investigating the bioaccumulation and biomagnification of specific this compound congeners in the unique food webs of these cold environments is crucial for assessing the risk to wildlife. nih.govkau.edu.sa
Remobilization from Melting Ice: As global temperatures rise, there is a concern that legacy pollutants like this compound trapped in glaciers and sea ice could be remobilized, leading to new inputs into the environment. umweltbundesamt.deresearchgate.net
Predictive Modeling of this compound Environmental Fate Under Climate Change Scenarios
Climate change is expected to alter various environmental parameters that influence the fate and transport of persistent organic pollutants (POPs) like this compound. scispace.comrsc.org Predictive modeling is an essential tool for forecasting these impacts.
Future modeling efforts should focus on:
Temperature Effects: Increased temperatures can enhance the volatilization of this compound from soil and water, potentially leading to increased atmospheric transport. rsc.orgun.org
Precipitation and Deposition: Changes in precipitation patterns can affect the wet deposition of this compound from the atmosphere into aquatic and terrestrial ecosystems. scispace.com
Organic Carbon Cycling: Climate change may alter the levels of dissolved organic carbon in aquatic systems, which can affect the bioavailability of this compound to aquatic organisms. scispace.com
Integrated Models: Developing and refining multimedia environmental fate models that can integrate various climate change scenarios (e.g., changes in temperature, precipitation, and wind patterns) are crucial for predicting the future distribution and risks of this compound. defra.gov.uknih.gov These models can help to identify potential future hotspots and inform proactive management strategies. defra.gov.uk
By addressing these unresolved questions and pursuing these future research directions, the scientific community can build a more complete picture of this compound's environmental legacy and develop the necessary tools to manage the long-term risks associated with this complex pollutant.
Q & A
Q. Methodological Answer :
-
In Vitro Models : Cultured rat embryos (e.g., Sprague Dawley, gestation day 10) exposed to this compound (100–5000 ng/mL) for 48 hours. Measure endpoints:
Endpoint Measurement Technique Significance Threshold Crown-rump length Digital calipers ≤10% reduction vs. control Somite count Microscopic staging ≤20% deviation Morphological score Brown’s scoring system ≤25/50 points Data from Calciu et al. (2002) show T2-T12 mixtures reduce head length synergistically, but antagonize otic malformations . -
Confounding Factors : Control for solvent effects (e.g., DMSO ≤0.1% v/v) and maternal metabolic variability via litter pooling .
Advanced: How does this compound’s environmental persistence influence longitudinal study designs?
Q. Methodological Answer :
- Sampling Strategy : Collect stratified soil/water samples (0–30 cm depth) biannually to account for seasonal degradation (t₁/₂ = 1–4 years in aerobic conditions).
- Degradation Analysis : Monitor via LC-HRMS for byproducts (e.g., chlorobornenes) and use QSAR models to predict bioaccumulation factors (BCF >5000 in fish) .
- Geospatial Tools : Overlay contamination maps with hydrological data to track transport pathways in aquatic ecosystems .
Basic: What are the ethical considerations for this compound research involving animal models?
Q. Methodological Answer :
- 3Rs Compliance : Replace in vivo studies with in vitro assays where possible (e.g., OECD 455 for estrogenicity).
- IACUC Protocols : Justify sample sizes via power analysis (α=0.05, β=0.2) and minimize distress through humane endpoints (e.g., ≤15% weight loss) .
- Data Transparency : Publish negative results to avoid publication bias in toxicity profiles .
Advanced: How can metabolomic approaches elucidate this compound’s mode of action?
Q. Methodological Answer :
- Untargeted Metabolomics : Use high-resolution LC-MS/MS to profile liver extracts from exposed models (e.g., zebrafish). Key pathways affected:
- Oxidative Stress : Glutathione depletion (≥2-fold vs. control).
- Endocrine Disruption : Estradiol sulfation inhibition (IC₅₀ = 10⁻⁵ M) .
- Network Analysis : Integrate with transcriptomic data (RNA-seq) to identify hub genes (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
